2,4-Dibromo-3,6-dimethylaniline
Overview
Description
2,4-Dibromo-3,6-dimethylaniline is an organic compound with the molecular formula C₈H₉Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and two methyl groups are substituted at the 3rd and 6th positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dimethylaniline can be synthesized through the bromination of 3,6-dimethylaniline. The reaction typically involves the use of bromine (Br₂) in the presence of an oxidizing agent such as nitric acid (HNO₃) or iron(III) bromide (FeBr₃). The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
2,4-Dibromo-3,6-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dibromo-3,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes. In cancer research, the compound’s cytotoxic effects are believed to result from its interaction with cellular DNA and inhibition of key metabolic pathways.
Comparison with Similar Compounds
2,4-Dibromo-3,6-dimethylaniline can be compared with other similar compounds, such as:
2,4-Dibromoaniline: Lacks the methyl groups, which can affect its reactivity and applications.
3,5-Dibromo-2,6-dimethylaniline: Has a different substitution pattern, leading to variations in chemical behavior and uses.
2,6-Dibromo-3,5-dimethylaniline: Another isomer with distinct properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
Biological Activity
2,4-Dibromo-3,6-dimethylaniline (DBDMA) is an organic compound notable for its unique chemical structure, which includes two bromine atoms and two methyl groups attached to an aniline backbone. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article explores the biological activity of DBDMA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₉Br₂N
- IUPAC Name: this compound
- Structure: The compound features a primary amine group, which enhances its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that DBDMA exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
DBDMA has been evaluated for its effectiveness against various microbial strains. The presence of bromine atoms contributes to its bioactivity, as halogenated compounds are often associated with enhanced antimicrobial properties.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that DBDMA could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
DBDMA's potential as an anticancer agent has also been investigated. Studies have shown that it can inhibit the growth of cancer cell lines through various mechanisms:
- Cell Cycle Arrest: DBDMA induces cell cycle arrest in the G2/M phase in certain cancer cell lines.
- Apoptosis Induction: It promotes apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with DBDMA resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
The biological activity of DBDMA can be attributed to several mechanisms:
- Enzyme Inhibition: DBDMA may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Interaction with DNA: Preliminary studies suggest that DBDMA may intercalate with DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
2,4-dibromo-3,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARIZVVHGNNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408364 | |
Record name | 2,4-dibromo-3,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26829-89-0 | |
Record name | 2,4-dibromo-3,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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